3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride
Overview
Description
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride is an organic compound with the molecular formula C11H11ClO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 4 positions, and the carboxylic acid group is converted to an acyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride typically involves the chlorination of 3-(2,4-Dimethoxyphenyl)-2-propenoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform. The general reaction scheme is as follows:
3-(2,4-Dimethoxyphenyl)-2-propenoic acid+SOCl2→3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(2,4-Dimethoxyphenyl)-2-propenoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions with strong reducing agents.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3-(2,4-Dimethoxyphenyl)-2-propenoic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications to modify or create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)-2-propenoic acid: The parent compound from which the acyl chloride is derived.
3-(3,4-Dimethoxyphenyl)-2-propenoyl chloride: A similar compound with methoxy groups at different positions on the phenyl ring.
Cinnamoyl chloride: A structurally related compound without the methoxy substitutions.
Uniqueness
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride is unique due to the presence of methoxy groups, which can influence its reactivity and properties. These substitutions can affect the compound’s electronic distribution, steric hindrance, and overall reactivity, making it distinct from other acyl chlorides.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAQKDOWIRQJAF-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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